Summary of the Application: “5-(1,3-Dioxolan-2-yl)pentane-1-thiol” is used in the field of organic synthesis . It is applied as a reactant for the preparation of various compounds .
Results or Outcomes: The outcomes of these syntheses would be the production of the desired compounds.
Summary of the Application: “5-(1,3-Dioxolan-2-yl)pentane-1-thiol” is used in the stereoselective formation of substituted 1,3-dioxolanes . This is achieved through an assembly of three components: alkene, carboxylic acid and silyl enol ether .
Methods of Application: The reaction proceeds via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product .
Results or Outcomes: The outcome of this process is the stereoselective formation of substituted 1,3-dioxolanes . .
Summary of the Application: Azoxybenzenes, which can be synthesized using “5-(1,3-Dioxolan-2-yl)pentane-1-thiol”, are widely used as liquid crystals .
Summary of the Application: Azoxybenzenes, which can be synthesized using “5-(1,3-Dioxolan-2-yl)pentane-1-thiol”, are natural and synthetic compounds with various biological activities . They are used as insecticidal activity agents and plant growth stimulators .
Summary of the Application: “5-(1,3-Dioxolan-2-yl)pentane-1-thiol” can be used in the synthesis of polymers . The resulting material showed high retention of stereochemistry, good dispersity of molecular weights, and good thermal properties .
Summary of the Application: Azoxybenzenes, which can be synthesized using “5-(1,3-Dioxolan-2-yl)pentane-1-thiol”, are used as ligands for preparing coordination polymers , and polyvinyl chloride stabilizers .
5-(1,3-Dioxolan-2-yl)pentane-1-thiol is an organic compound characterized by the presence of a pentane chain and a dioxolane ring. The dioxolane moiety, a five-membered cyclic ether, contributes to the compound's unique structural properties, while the thiol group (-SH) provides reactive characteristics typical of thiols. This compound can be represented structurally as follows:
The dioxolane ring enhances the stability and solubility of the thiol group, making it a valuable compound in various chemical applications.
Several synthesis methods for 5-(1,3-Dioxolan-2-yl)pentane-1-thiol have been proposed:
5-(1,3-Dioxolan-2-yl)pentane-1-thiol has potential applications in various fields:
Interaction studies involving 5-(1,3-Dioxolan-2-yl)pentane-1-thiol primarily focus on its reactivity with other chemical entities. For instance:
Several compounds share structural similarities with 5-(1,3-Dioxolan-2-yl)pentane-1-thiol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Notable Features |
---|---|---|
1-Pentanethiol | Straight-chain thiol | Simple structure; widely used in organic synthesis. |
2-Mercaptoethanol | Straight-chain thiol | Commonly used as a reducing agent; lower molecular weight. |
4-Methylthiazole | Heterocyclic compound | Contains sulfur; used in pharmaceuticals; different ring structure. |
4-(Hydroxymethyl)-1,3-dioxolan-2-one | Dioxolane derivative | Hydroxymethyl group adds functionality; used in polymer chemistry. |
The uniqueness of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol lies in its combination of a dioxolane ring and a longer pentane chain with a terminal thiol group, which provides distinct reactivity patterns compared to simpler thiols or other dioxolanes.